(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol: is a bicyclic organic compound featuring an oxirane ring fused to a cyclohexene ring. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol typically involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a coupling agent to functionalize various substrates .
Biology:
Medicine:
- Potential applications in drug development due to its unique structural properties.
Industry:
Mechanism of Action
The mechanism of action for (7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol involves its reactivity due to the strained oxirane ring. This ring can open under various conditions, allowing the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- (3,4-Epoxycyclohexyl)ethyltrimethoxysilane
- 3-Glycidyloxypropyltrimethoxysilane
- 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
Uniqueness:
Properties
CAS No. |
77023-02-0 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]hept-3-en-1-ylmethanol |
InChI |
InChI=1S/C7H10O2/c8-5-7-4-2-1-3-6(7)9-7/h1-2,6,8H,3-5H2 |
InChI Key |
ZBBHXNGZHKUXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2(C1O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.